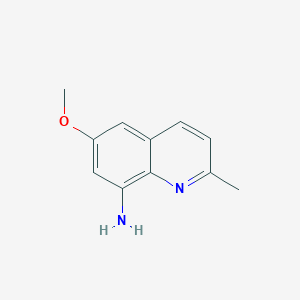

6-methoxy-2-methyl-8-Quinolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-Methyl-8-Quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-Methyl-8-Quinolinamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and methoxy-substituted aniline derivatives.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-Methyl-8-Quinolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methyl groups on the quinoline ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the primary applications of 6-methoxy-2-methyl-8-quinolinamine is in the treatment and prevention of malaria. The compound is part of a broader class known as 8-aminoquinolines, which have shown promising activity against different stages of the malaria parasite.

- Mechanism : The compound exhibits broad-spectrum activity against both blood and tissue stages of Plasmodium species, making it an attractive candidate for radical cure therapies. Its mechanism includes inhibiting the growth of the parasites and potentially preventing relapses in infections caused by Plasmodium vivax and Plasmodium ovale .

- Clinical Studies : Recent studies have highlighted the efficacy of 8-aminoquinoline derivatives, including this compound, in animal models. For instance, compounds similar to this have been reported to achieve high cure rates without significant toxicity .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structural features of this compound to enhance its pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Alkyl substitutions at C-2 | Increased potency against Plasmodium species |

| Modifications at C-4 and C-5 | Altered efficacy; specific groups enhance activity while others reduce it |

| Presence of methoxy group | Contributes to improved solubility and bioavailability |

Studies have demonstrated that specific modifications can lead to significant improvements in antimalarial activity, with some derivatives showing IC50 values in the low nanomolar range against resistant strains .

Toxicity Considerations

While this compound shows potential as an antimalarial agent, concerns regarding toxicity remain. The hemolytic effects associated with 8-aminoquinolines can limit their use, especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research has aimed at developing derivatives that minimize these toxic effects while maintaining efficacy .

Broader Therapeutic Potential

Beyond malaria treatment, there is growing interest in the application of this compound in other areas:

- Antiproliferative Activity : Some studies have explored its potential against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). Preliminary results indicate that certain analogs may inhibit cell proliferation effectively .

- Antimicrobial Properties : The compound has also been investigated for its broad-spectrum antimicrobial effects, showing promise against various bacterial strains .

- Drug Development : The ongoing synthesis and evaluation of derivatives continue to reveal new insights into optimizing these compounds for better therapeutic profiles. This includes exploring hybrid compounds that combine this compound with other pharmacophores to enhance efficacy and reduce toxicity .

Case Studies

Several case studies illustrate the applications of this compound:

- Animal Models : In vivo studies demonstrated that specific analogs achieved a 100% cure rate against drug-sensitive malaria strains at low doses, highlighting their potential for clinical use .

- Toxicity Assessment : Research has documented the toxicity profiles of various derivatives, emphasizing the need for careful evaluation when developing new formulations aimed at minimizing adverse effects while maximizing therapeutic benefits .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-Methyl-8-Quinolinamine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound also exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity and inhibiting key enzymes involved in microbial metabolism .

Vergleich Mit ähnlichen Verbindungen

8-Quinolinamine: Shares a similar quinoline backbone but lacks the methoxy and methyl substituents.

6-Methoxyquinoline: Similar structure but without the amine group at the 8-position.

2-Methylquinoline: Lacks the methoxy and amine groups.

Uniqueness: 6-Methoxy-2-Methyl-8-Quinolinamine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and biological activity compared to other quinoline derivatives .

Eigenschaften

CAS-Nummer |

54232-07-4 |

|---|---|

Molekularformel |

C11H12N2O |

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

6-methoxy-2-methylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-8-5-9(14-2)6-10(12)11(8)13-7/h3-6H,12H2,1-2H3 |

InChI-Schlüssel |

MBSAWVJPVWNOBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C(C=C2C=C1)OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.